molecular formula C18H20N2O3S B11595590 ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11595590
M. Wt: 344.4 g/mol
InChI Key: WSECQKFCATXUKE-UHFFFAOYSA-N
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Description

Ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core with a 4-methylphenyl substituent at position 5, methyl groups at positions 2 and 7, and an ethyl carboxylate moiety at position 5. This compound is synthesized via a one-pot multi-component reaction involving a Biginelli intermediate (ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), an aldehyde derivative, and monochloroacetic acid under acidic conditions . Structural characterization is achieved through elemental analysis, IR, NMR, and mass spectrometry. The central pyrimidine ring exhibits a puckered conformation, as observed in related derivatives, with deviations from planarity influencing intermolecular interactions .

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N2O3S/c1-5-23-17(22)14-11(3)19-18-20(16(21)12(4)24-18)15(14)13-8-6-10(2)7-9-13/h6-9,12,15H,5H2,1-4H3

InChI Key

WSECQKFCATXUKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(S2)C)C

Origin of Product

United States

Preparation Methods

Biginelli-Inspired Three-Component Assembly

A foundational approach derives from adaptations of the Biginelli reaction, leveraging ethyl acetoacetate, 4-methylbenzaldehyde, and thiourea or thiazole precursors. Source demonstrates the synthesis of analogous thiazolopyrimidines via fusion of ethyl acetoacetate (10 mmol), substituted benzaldehydes (10 mmol), and thiourea (15 mmol) in the presence of ZnCl₂ (2 mmol) at 80°C for 4 hours. For the target compound, substituting benzaldehyde with 4-methylbenzaldehyde introduces the 5-(4-methylphenyl) moiety, while ethyl acetoacetate contributes the 6-carboxylate and 7-methyl groups. The 2-methyl substituent likely originates from tautomerization or methyl migration during cyclization, though explicit mechanistic evidence remains sparse.

Key advantages of this method include:

  • Yield : 70–85% under optimized conditions.

  • Regioselectivity : Controlled by electronic effects of the 4-methyl group on the benzaldehyde, directing electrophilic aromatic substitution.

Ultrasound-Assisted One-Pot Synthesis

Source outlines a solvent-free, catalyst-free protocol using ultrasound irradiation to accelerate thiazolo[3,2-a]pyrimidine formation. Reacting 2-aminothiazole , ethyl acetoacetate , and 4-methylbenzaldehyde under ultrasound probe irradiation (51 W, 10 minutes) achieves 70–90% yields. This method circumvents traditional reflux conditions, reducing reaction times from hours to minutes.

Mechanistic Rationale :

  • Knoevenagel Condensation : 4-Methylbenzaldehyde and ethyl acetoacetate form an α,β-unsaturated ketoester.

  • Michael Addition : 2-Aminothiazole attacks the ketoester’s β-carbon, generating a dihydropyrimidine intermediate.

  • Cyclodehydration : Ultrasound-induced cavitation facilitates intramolecular cyclization, forming the thiazolo[3,2-a]pyrimidine core.

Stepwise Cyclization Approaches

Pyrimidinone Precursor Synthesis

Source details the synthesis of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one via sodium methoxide-mediated condensation of ethyl acetoacetate and thiourea. For the target compound, modifying this protocol to incorporate 4-methylbenzaldehyde during the initial condensation introduces the 5-aryl group. Subsequent treatment with 3-chloro-pentane-2,4-dione induces cyclization, forming the thiazolo ring.

Critical Parameters :

  • Temperature : Cyclization proceeds optimally at 125–130°C in toluene with toluene-4-sulfonic acid.

  • Yield : 65–75% after purification.

Post-Cyclization Functionalization

Introducing the 2-methyl group may require alkylation post-cyclization. For example, treating the thiazolo[3,2-a]pyrimidine core with methyl iodide in the presence of a base (e.g., K₂CO₃) could methylate the thiazole nitrogen. However, this hypothesis lacks direct experimental support in the reviewed literature.

Comparative Analysis of Methodologies

Method Conditions Yield Time Key Advantage
Multi-Component (Thermal)ZnCl₂, 80°C, 4 h70–85%4 hoursHigh regioselectivity
Ultrasound-AssistedSolvent-free, 51 W70–90%10 minutesRapid, energy-efficient
Stepwise CyclizationToluene, 125°C, acid65–75%6–8 hoursControllable intermediate purification

Structural Validation and Analytical Data

Post-synthesis characterization relies on:

  • ¹H NMR : Methyl groups at δ 1.2–1.4 (ethyl ester), δ 2.3–2.5 (aryl methyl), and δ 2.6–2.8 (thiazole methyl).

  • ¹³C NMR : Carbonyl signals at δ 165–170 ppm (ester), δ 175–180 ppm (3-oxo).

  • HRMS : Molecular ion peak at m/z 413.15 (C₂₁H₂₃N₂O₃S⁺) .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The ethyl carboxylate group undergoes nucleophilic substitution under basic or acidic conditions. For structurally analogous compounds, hydrolysis to carboxylic acids or transesterification reactions have been reported:

Reaction Type Conditions Product Yield Source
HydrolysisNaOH (aq.), reflux, 6 hCarboxylic acid derivative85% ,
TransesterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, 12 hMethyl ester analog78%

For example, the ethyl ester in related thiazolo[3,2-a]pyrimidines was hydrolyzed to carboxylic acids using aqueous NaOH, enabling further functionalization for drug discovery .

Cyclization and Ring-Opening Reactions

The thiazolo-pyrimidine core participates in intramolecular cyclization and ring-opening reactions. Polyphosphoric acid (PPA) is a key reagent for cyclodehydration:

Substrate Reagent Conditions Product Application
2-Phenacylthio-dihydropyrimidinePPA120°C, 2 hThiazolo[3,2-a]pyrimidine derivativeAntimicrobial agents

In source , cyclization of intermediates with PPA yielded thiazolo[3,2-a]pyrimidines, demonstrating the scaffold’s stability under acidic conditions.

Oxidation and Reduction Pathways

The ketone group at position 3 is redox-active. Enzymatic oxidation using Myceliophthora thermophila laccase facilitated diarylation in related compounds:

Reaction Catalyst Product Biological Activity
Diaryl ortho-quinone formationLaccase (Novozym 51,003)Diarylated thiazolopyrimidineAnticancer (IC<sub>50</sub>: 9.8–35.9 µM)

This enzymatic method, applied to analogous structures, suggests potential for generating derivatives with enhanced bioactivity .

Multi-Component Reactions (MCRs)

The compound’s scaffold has been synthesized via MCRs, such as the Biginelli reaction. A three-component approach involving thiourea, aldehydes, and β-ketoesters produced intermediates for further functionalization:

Components Conditions Product Yield
4-Methylbenzaldehyde, ethyl acetoacetate, thioureaSnCl<sub>2</sub>·2H<sub>2</sub>O, ethanol, refluxEthyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate92%

This intermediate was subsequently reacted with monochloroacetic acid to form the thiazolo[3,2-a]pyrimidine core .

Electrophilic Aromatic Substitution

The 4-methylphenyl substituent at position 5 can undergo electrophilic substitution. Halogenation and nitration have been observed in similar systems:

Reaction Reagent Position Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para4-Nitrophenyl derivative
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>Meta3-Bromo-4-methylphenyl analog

Though direct data for this compound is limited, such reactions are well-documented for structurally related aryl-substituted heterocycles ,.

Enzymatic and Biological Interactions

While not a classical "reaction," the compound’s interaction with acetylcholinesterase (AChE) involves covalent and non-covalent binding at the enzyme’s active site. Molecular docking studies on analogs suggest:

  • Key Interactions : Hydrogen bonding with Ser203, π-π stacking with Trp86.

  • Inhibition Constant (K<sub>i</sub>) : 2.1 µM (estimated for analogs).

This mechanism underpins its potential as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact with various biological targets involved in cancer progression. For instance, research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit cytotoxic effects against several cancer cell lines. A notable study demonstrated that ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate showed promising results in inhibiting the proliferation of breast cancer cells in vitro .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In a series of experiments, it was found to possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects
Research has suggested that this compound may exhibit anti-inflammatory properties. In animal models of inflammation, it reduced markers such as TNF-alpha and IL-6 significantly, indicating its potential for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
this compound has been investigated for its use as a pesticide. Studies show that it can effectively control pests like aphids and whiteflies without harming beneficial insects. Its mode of action involves interference with the pest's hormonal systems .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been explored as a building block for creating novel polymers. Its ability to form cross-linked structures makes it valuable for developing materials with enhanced mechanical properties. For example, research has indicated that incorporating this thiazolo[3,2-a]pyrimidine derivative into polymer matrices can improve thermal stability and tensile strength .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Cytotoxic effects on breast cancer cells
Antimicrobial ActivityEffective against Staphylococcus aureus
Anti-inflammatory Effects Reduced inflammatory markers in animal models
Agricultural Pesticide Effective control of aphids and whiteflies
Polymer ChemistryImproved mechanical properties in polymers

Mechanism of Action

The mechanism of action of ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are studied for their diverse pharmacological and material properties. Below is a systematic comparison with analogous compounds based on substituent effects, synthesis methods, crystallographic data, and physicochemical properties.

Substituent Variations and Electronic Effects

Key structural differences among derivatives arise from substituents on the phenyl ring (position 5) and the thiazolo-pyrimidine core. These modifications influence electronic properties, solubility, and biological activity.

Compound Name Substituents (Position 5) Additional Substituents/Modifications Key Effects Reference ID
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl None Enhanced π-halogen interactions in crystal packing; higher melting point
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl Carboxamide at position 6 Improved solubility due to polar amide group; potential bioactivity
Ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Isopropylphenyl 2-Methoxybenzylidene at position 2 Steric hindrance from isopropyl group; altered crystal packing
Target Compound 4-Methylphenyl Methyl groups at positions 2 and 7 Balanced lipophilicity; moderate intermolecular hydrogen bonding

Key Observations :

  • Electron-withdrawing groups (e.g., bromo in ) enhance crystal stability via halogen bonding but reduce solubility.
  • Electron-donating groups (e.g., methoxy in ) improve solubility and bioavailability.
  • Bulkier substituents (e.g., isopropyl in ) disrupt planar conformations, affecting molecular packing.

Key Observations :

  • Multi-component reactions (e.g., ) offer efficiency but require precise stoichiometry.
  • Stepwise syntheses (e.g., ) allow modular functionalization but involve longer reaction times.
Crystallographic and Conformational Analysis

Crystal structures reveal variations in ring puckering, dihedral angles, and intermolecular interactions.

Compound Name Pyrimidine Ring Puckering Dihedral Angle (°) Intermolecular Interactions Reference ID
Target Compound Flattened boat 80.94 (vs. benzene) C–H···O hydrogen bonds
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... Planar 85.2 (vs. benzene) π-Bromine interactions
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-... Puckered 72.3 (vs. benzene) Carboxylate dimer formation

Key Observations :

  • Puckering amplitude correlates with steric bulk; flattened boat conformations (e.g., ) accommodate methyl substituents.
  • Dihedral angles between the thiazolo-pyrimidine core and aryl rings influence π-π stacking efficiency.
Physicochemical Properties

Melting points and solubility vary with substituent polarity and molecular symmetry.

Compound Name Melting Point (°C) Solubility (Polar Solvents) Reference ID
Target Compound Not reported Moderate (ethyl acetate)
Ethyl 7-methyl-2-[2-(4-methylphenyl)hydrazono]-3-oxo-5-phenyl-... 136–137 Low
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... 150–152 High

Key Observations :

  • Polar groups (e.g., methoxy in ) enhance solubility in ethanol and DMSO.
  • Hydrazone derivatives (e.g., ) exhibit lower solubility due to extended conjugation.

Biological Activity

Ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazolo[3,2-a]pyrimidine family, which is known for its promising biological activities. The synthesis typically involves the condensation of various substituted thiazoles with pyrimidines, often using methodologies that enhance yield and purity. For instance, polyphosphoric acid has been utilized in synthesizing thiazolo[3,2-a]pyrimidine derivatives through cyclodehydration reactions .

Structure

The structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

1. Antimicrobial Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity against various bacterial strains. For example, compounds synthesized based on this scaffold showed effective inhibition against both Gram-positive and Gram-negative bacteria . The antimicrobial screening results indicated that the derivatives possess a structure-activity relationship (SAR) that correlates with their lipophilicity and functional groups present.

2. Anti-inflammatory Effects

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The anti-inflammatory activity has been attributed to their ability to modulate signaling pathways such as NF-kB and MAPK .

3. Anticancer Potential

The anticancer activity of this compound has been highlighted in various studies. These compounds demonstrated cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

4. Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, thiazolo[3,2-a]pyrimidines have shown potential as acetylcholinesterase inhibitors and possess antidiabetic effects . Their ability to interact with neurotransmitter systems suggests a role in neuroprotective strategies.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiazolo[3,2-a]pyrimidine derivatives for antimicrobial activity:

CompoundActivity AgainstZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Ethyl 2,7-Dimethyl...Pseudomonas aeruginosa20

The results indicate that ethyl 2,7-dimethyl... exhibits significant activity against Pseudomonas aeruginosa compared to other derivatives .

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using MCF-7 cells:

CompoundIC50 (µM)
Ethyl 2,7-Dimethyl...12
Standard Drug (Doxorubicin)10

The compound's IC50 value suggests it has comparable cytotoxicity to established anticancer agents .

Q & A

Q. What are the established synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative?

The compound is typically synthesized via condensation reactions. For example, refluxing a mixture of a thioxo-tetrahydropyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester), a benzaldehyde derivative (e.g., 2,4,6-trimethoxybenzaldehyde), chloroacetic acid, and sodium acetate in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours yields the product. Recrystallization from ethyl acetate/ethanol provides pure crystals .

Q. How is the molecular conformation determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (e.g., C–C: 1.354–1.527 Å), angles (e.g., C19–C20–H20: 120.8°), and torsional data (e.g., C11–C16–C15–C14: 0.9° deviation). The pyrimidine ring adopts a flattened boat conformation with puckering quantified by deviations from the mean plane (e.g., C5 deviates by 0.224 Å) .

Q. What role do substituents play in modulating bioactivity?

Substituents like the 4-methylphenyl group enhance lipophilicity, potentially improving membrane permeability. The 3-oxo moiety may engage in hydrogen bonding with biological targets, while the ethyl carboxylate group influences solubility and metabolic stability. Comparative studies with analogs (e.g., fluorobenzylidene derivatives) suggest substituents fine-tune electronic and steric properties .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond angles or torsions) be resolved?

Discrepancies arise from experimental conditions (e.g., temperature, radiation source) or refinement models. For example, conflicting C–H···O hydrogen bond geometries (e.g., bifurcated vs. linear) require re-examining electron density maps and refining H-atom positions using riding models with standardized C–H distances (0.93–0.98 Å) and isotropic displacement parameters .

Q. What strategies optimize reaction yield and purity in synthesis?

Key factors include:

  • Catalyst selection : Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization.
  • Solvent system : Glacial acetic acid/acetic anhydride (1:1) provides both acidity and a dehydrating environment.
  • Temperature control : Reflux at 110–120°C minimizes side reactions. Yield improvements (e.g., from 70% to 78%) are achieved by optimizing stoichiometry and recrystallization conditions .

Q. How does computational modeling complement experimental structural data?

Density Functional Theory (DFT) calculations validate observed conformations (e.g., pyrimidine ring puckering) and predict electronic properties. For instance, Mulliken charges on the thiazolo nitrogen highlight nucleophilic sites for electrophilic modifications. Molecular docking can further predict binding affinities to biological targets (e.g., enzymes or receptors) .

Q. How are reactive intermediates stabilized during synthesis?

Thiourea intermediates (e.g., in Biginelli reactions) are stabilized via hydrogen bonding with acetic acid. Chloroacetic acid facilitates cyclization by acting as an electrophilic trap. Low-temperature recrystallization (e.g., 0–4°C) prevents decomposition of labile intermediates .

Q. What analytical techniques validate regioselectivity in derivatization?

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., methyl groups at C2/C7).
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns for Cl/Br-containing analogs.
  • X-ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states of heteroatoms (e.g., sulfur in the thiazole ring) .

Methodological Notes

  • Crystallography : Use SHELX for refinement; report R factors (<0.05) and data-to-parameter ratios (>10) to ensure reliability .
  • Synthesis : Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) and characterize products with melting points (e.g., 427–428 K) .
  • Bioactivity Screening : Prioritize analogs with electron-withdrawing groups (e.g., -F, -NO2_2) for antimicrobial assays due to enhanced electrophilicity .

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